
2-(1-(5-Methylfuran-2-yl)butyl)cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(5-Methylfuran-2-yl)butyl)cyclohexanone is an organic compound that features a cyclohexanone ring substituted with a butyl chain, which is further substituted with a 5-methylfuran group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(5-Methylfuran-2-yl)butyl)cyclohexanone typically involves the alkylation of cyclohexanone with a suitable butylating agent that contains the 5-methylfuran moiety. One common method involves the use of 5-methylfurfuryl alcohol, which is first converted to the corresponding halide (e.g., bromide or chloride) and then reacted with cyclohexanone in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to enhance the efficiency of the reaction and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-(5-Methylfuran-2-yl)butyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form the corresponding alcohol.
Substitution: The furan ring can participate in electrophilic substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products
Oxidation: Products include diketones and carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Substitution: Products vary depending on the substituent introduced, such as acylated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-(5-Methylfuran-2-yl)butyl)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Wirkmechanismus
The mechanism of action of 2-(1-(5-Methylfuran-2-yl)butyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, potentially interacting with enzymes and receptors. The cyclohexanone moiety may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylfuran: A simpler analog with a single furan ring and a methyl group.
Cyclohexanone: The parent compound with a cyclohexanone ring.
5-Methylfurfuryl Alcohol: A precursor used in the synthesis of 2-(1-(5-Methylfuran-2-yl)butyl)cyclohexanone.
Uniqueness
This compound is unique due to its combined structural features of a cyclohexanone ring and a 5-methylfuran moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
89225-11-6 |
|---|---|
Molekularformel |
C15H22O2 |
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
2-[1-(5-methylfuran-2-yl)butyl]cyclohexan-1-one |
InChI |
InChI=1S/C15H22O2/c1-3-6-13(15-10-9-11(2)17-15)12-7-4-5-8-14(12)16/h9-10,12-13H,3-8H2,1-2H3 |
InChI-Schlüssel |
NQTCJPAXRIAMFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1CCCCC1=O)C2=CC=C(O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B12885243.png)
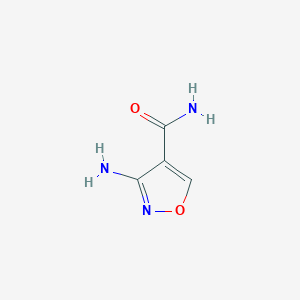
![3-Phenyl-7-propyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12885251.png)
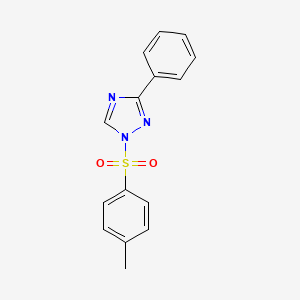
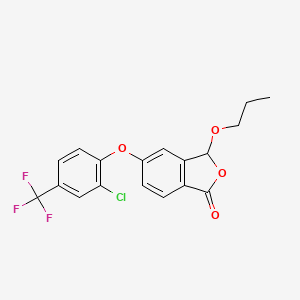
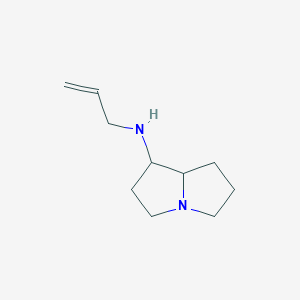

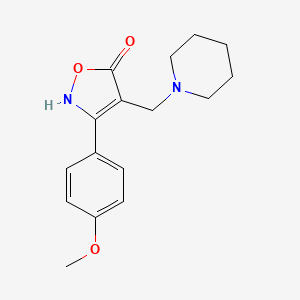
![4-{(E)-[(Quinolin-2-yl)methylidene]amino}benzene-1-sulfonamide](/img/structure/B12885287.png)


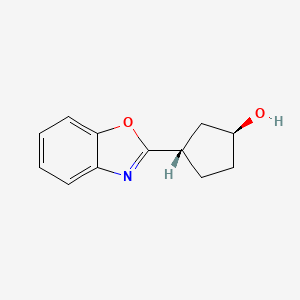
![4-{[(6-Methoxyquinolin-3-yl)methyl]amino}benzene-1-sulfonamide](/img/structure/B12885302.png)
![Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]-](/img/structure/B12885309.png)
